4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
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Overview
Description
4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Fluorophenyl Group Addition: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential synthetic steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially yielding dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Used to study the binding affinity and specificity of various biological receptors.
Medicine
Pharmacological Agent: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Drug Development: Serves as a lead compound in the development of new therapeutic agents.
Industry
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride involves:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It interferes with biochemical pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
- 4-(2-bromophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity : The fluorinated derivative often exhibits superior biological activity due to better receptor binding affinity and selectivity.
This detailed overview provides a comprehensive understanding of 4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-(piperidin-4-ylmethyl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O.ClH/c15-11-3-1-2-4-12(11)19-13(17-18-14(19)20)9-10-5-7-16-8-6-10;/h1-4,10,16H,5-9H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSNDLUNQOBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NNC(=O)N2C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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